molecular formula C25H24N2O4 B10907624 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B10907624
M. Wt: 416.5 g/mol
InChI Key: LRKXGWYTLPHBNZ-CVKSISIWSA-N
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Description

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features a combination of indene and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzohydrazide Group: The benzohydrazide group is introduced through a condensation reaction between a hydrazide and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the indene and benzohydrazide moieties through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene moieties, such as indene-1-carboxylic acid, share some structural features but differ in their functional groups and reactivity.

    Benzohydrazide Derivatives: Compounds like isoniazid, which also contain the benzohydrazide group, have different applications and properties.

Uniqueness

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of indene and benzohydrazide moieties, which confer specific chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C25H24N2O4/c1-30-23-10-4-9-21(24(23)28)15-26-27-25(29)20-8-2-5-17(13-20)16-31-22-12-11-18-6-3-7-19(18)14-22/h2,4-5,8-15,28H,3,6-7,16H2,1H3,(H,27,29)/b26-15+

InChI Key

LRKXGWYTLPHBNZ-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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